N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C28H33FN4O and its molecular weight is 460.597. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antiallergy Activity : Research on derivatives similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide explored their synthesis and evaluation for antiallergy activity. These studies found several derivatives with activity in the passive foot anaphylaxis (PFA) assay, a model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).
Dopamine D(3) Receptor Ligands : Another study focused on modifications to enhance affinity for dopamine D(3) receptors, identifying derivatives with moderate D(3) affinity. This highlights the compound's role in developing selective dopamine receptor ligands (Leopoldo et al., 2002).
Chemical and Structural Analysis
X-ray Diffraction and Biological Activities : The synthesis, characterization, and biological evaluation of related compounds provided insights into their chemical structures and potential applications. X-ray diffraction studies confirmed their structures, and they were screened for various biological activities, including antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Analysis of Through-Space Couplings : Studies on similar compounds have analyzed long-range through-space couplings via intramolecular hydrogen bonds, contributing to the understanding of molecular interactions and structural analysis in medicinal chemistry (Rae et al., 1993).
Drug Development and Synthesis Approaches
- Integrated Flow and Microwave Approach : Research on analogues of the compound utilized a hybrid flow and microwave approach for synthesis, showcasing modern methodologies in drug development and synthesis that enhance efficiency, yield, and atom economy (Russell et al., 2015).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O/c1-21-6-4-5-7-26(21)28(34)30-20-27(22-8-12-24(13-9-22)31(2)3)33-18-16-32(17-19-33)25-14-10-23(29)11-15-25/h4-15,27H,16-20H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUAMAIPVNBXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.